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Compound of Interest

Compound Name:
4-Ethoxycarbonyl-3-

methoxyphenylboronic acid

Cat. No.: B1451127 Get Quote

An In-depth Technical Guide to 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid for

Advanced Chemical Synthesis

This guide provides an in-depth exploration of 4-Ethoxycarbonyl-3-methoxyphenylboronic
acid, a key building block for researchers, medicinal chemists, and professionals in drug

development. We will move beyond basic data to discuss its synthesis, characterization, and

critical application in carbon-carbon bond formation, grounded in established chemical

principles and practical laboratory insights.

Introduction: Strategic Importance in Medicinal
Chemistry
4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS No. 911312-76-0) is a bifunctional

aromatic organoboron compound.[1] Its structure is notable for three key features: the boronic

acid group, an electron-withdrawing ethoxycarbonyl group, and an electron-donating methoxy

group. This specific arrangement of functional groups makes it a highly valuable reagent in

organic synthesis, particularly for the construction of complex molecular architectures found in

biologically active compounds.

The primary utility of this molecule lies in its role as a nucleophilic partner in the Suzuki-Miyaura

cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern

drug discovery, enabling the efficient and selective formation of carbon-carbon bonds.[2][3][4]
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The ability to use this reagent to introduce a substituted phenyl ring is critical for scaffold

development and structure-activity relationship (SAR) studies in the pursuit of novel

therapeutics.

Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of reproducible science. The key properties of 4-
Ethoxycarbonyl-3-methoxyphenylboronic acid are summarized below.

Property Value Source

Molecular Weight 224.02 g/mol [1]

Molecular Formula C₁₀H₁₃BO₅ [1]

CAS Number 911312-76-0 [1]

IUPAC Name
(4-ethoxycarbonyl-3-

methoxyphenyl)boronic acid
[1]

Canonical SMILES
B(C1=CC(=C(C=C1)C(=O)OC

C)OC)(O)O
[1]

Appearance
Typically a white to off-white

solid/powder
N/A

Hazard Classification Irritant [1]

Note: Physical properties like melting point and solubility may vary slightly between batches

and suppliers. Always refer to the specific product's Certificate of Analysis.

Synthesis and Characterization: A Validated
Approach
While commercially available, understanding the synthesis of this reagent provides insight into

potential impurities and quality control. A common laboratory-scale synthesis of arylboronic

acids involves the reaction of a Grignard reagent with a borate ester, followed by acidic

hydrolysis.
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Synthetic Protocol
This protocol is adapted from established methods for arylboronic acid synthesis.[5]

Step 1: Grignard Reagent Formation

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium

turnings.

Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to

initiate the reaction.

Slowly add a solution of ethyl 4-bromo-2-methoxybenzoate in anhydrous THF dropwise to

maintain a gentle reflux. The disappearance of the magnesium turnings indicates the

formation of the Grignard reagent.

Step 2: Borylation

In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the

solution to -78 °C using a dry ice/acetone bath.

Transfer the prepared Grignard reagent from Step 1 into the triisopropyl borate solution via

cannula, maintaining the -78 °C temperature. The addition should be slow to control the

exothermic reaction.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Workup

Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid

until the solution is acidic (pH ~2).

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate

(3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude boronic acid.
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Step 4: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such

as an ether/hexane mixture or by washing the crude solid with cold water, to yield the final

product.

Characterization and Quality Control
Confirming the identity and purity of the synthesized or purchased material is paramount.

¹H NMR Spectroscopy: This technique confirms the molecular structure by showing

characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the

methoxy group (a singlet), and the boronic acid protons (a broad singlet which may be

exchangeable with D₂O).

Mass Spectrometry (MS): Provides confirmation of the molecular weight.[1]

Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is used to

determine the purity of the compound, ensuring the absence of significant starting materials

or byproducts.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation

of a biaryl linkage. This is achieved by coupling the boronic acid with an aryl or vinyl halide (or

triflate) using a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps.[2][4]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and

yield.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
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Transmetalation: The boronic acid is activated by the base to form a more nucleophilic

boronate species. This species then transfers its organic group (the 4-ethoxycarbonyl-3-

methoxyphenyl moiety) to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are

eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating

the active Pd(0) catalyst.

Pd(0)L₂
(Active Catalyst)Oxidative Addition Ar¹-XAr¹-Pd(II)L₂-X

TransmetalationAr¹-Pd(II)L₂-Ar²

Reductive Elimination
RegenerationAr¹-Ar²

(Product)

Ar¹-X + Ar²-B(OH)₂

Base
(e.g., K₂CO₃)

Activates
Boronic Acid

[Ar²-B(OH)₃]⁻
(Activated Boronate)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling 4-Ethoxycarbonyl-3-
methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for

specific substrates.

Materials:

4-Ethoxycarbonyl-3-methoxyphenylboronic acid (1.2 eq)

Aryl Bromide (1.0 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

Solvent: 1,4-Dioxane and Water (4:1 ratio)

Workflow:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir

bar, add the aryl bromide, 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, and

potassium carbonate.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

Reagent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water

solvent mixture. Causality Note: The aqueous base is required to activate the boronic acid

for transmetalation. Dioxane is an excellent solvent for the organic reagents and the

palladium complex.

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by

TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo. The crude product is then purified by flash column

chromatography on silica gel to yield the pure biaryl product.
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Start: Assemble Reagents

1. Combine solid reagents
in reaction flask

2. Establish Inert Atmosphere
(Evacuate/Backfill N₂ x3)

3. Add Catalyst & Solvents

4. Heat to 90°C & Stir
(Monitor by TLC/LC-MS)

5. Cool & Perform
Aqueous Workup

6. Purify by Column
Chromatography

7. Characterize Pure Product
(NMR, MS)

End: Pure Biaryl Product

Click to download full resolution via product page

Caption: A standard laboratory workflow for Suzuki-Miyaura cross-coupling.
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Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining reagent integrity.

Handling: As an irritant, wear appropriate personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat.[1][6] Avoid inhalation of dust by handling in a well-

ventilated fume hood.[7][8] In case of contact, wash skin or eyes thoroughly with water.[7][9]

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Boronic acids can be susceptible to dehydration (forming boroxines) or degradation, so

proper storage is key to maintaining reactivity.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
4-Ethoxycarbonyl-3-methoxyphenylboronic acid is more than a chemical with a specific

molecular weight; it is a precision tool for molecular construction. Its well-defined structure and

reliable reactivity in the Suzuki-Miyaura coupling make it an indispensable reagent for

medicinal chemists and drug discovery scientists. By understanding its properties, synthesis,

and application mechanics, researchers can effectively leverage this building block to create

novel compounds with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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